molecular formula C19H26N4O3 B2869543 7-(4-methylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 892268-44-9

7-(4-methylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2869543
CAS No.: 892268-44-9
M. Wt: 358.442
InChI Key: UVSDAHAOBRRCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methylpiperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.442. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Binding Studies

A study by Mokrosz et al. (1999) explored the binding affinity and in vivo functional activity of derivatives of 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one, and 1,3-benzoxazolin-2,4-dione at 5-HT1A and 5-HT2A receptors. These compounds, including derivatives with an n-butyl chain, demonstrated high binding constants for both receptors, indicating their potential for receptor affinity studies (Mokrosz et al., 1999).

ABCB1 Inhibition

Colabufo et al. (2008) researched 2-[(3-methoxyphenylethyl)phenoxy]-based ABCB1 inhibitors, including N-4-methylpiperazine derivatives. These compounds showed significant potency in inhibiting ABCB1 activity, suggesting their application in studies of ABCB1 interacting mechanisms (Colabufo et al., 2008).

Ionotropic Glutamate Receptors Antagonism

Colotta et al. (2012) synthesized 3-hydroxyquinazoline-2,4-diones, investigating their role as antagonists at ionotropic glutamate receptors. Their study revealed that certain derivatives effectively decreased neuronal damage in rat hippocampal slices, indicating potential applications in neuroprotection and anticonvulsant effects (Colotta et al., 2012).

Green Synthesis Methods

Patil et al. (2009) focused on a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles, using a basic ionic liquid as a catalyst. This method emphasizes the importance of environmentally friendly synthesis in pharmaceutical research (Patil et al., 2009).

Serotonin Receptor Ligand Studies

Kowalski et al. (2013) synthesized long-chain arylpiperazine derivatives as potential serotonin 5-HT1A and 5-HT7 receptor ligands. Their research contributes to the understanding of the role of spacer modifications in receptor affinity and activity (Kowalski et al., 2013).

Anticancer Research

Lin et al. (2011) studied the effects of 7-b, an amonafide-based DNA intercalator, on Burkitt's lymphoma Raji cells. Their findings revealed that 7-b induces apoptosis through a ROS-mediated mitochondrial pathway, suggesting its potential as an anticancer agent (Lin et al., 2011).

Properties

IUPAC Name

7-(4-methylpiperazine-1-carbonyl)-3-pentyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-3-4-5-8-23-18(25)15-7-6-14(13-16(15)20-19(23)26)17(24)22-11-9-21(2)10-12-22/h6-7,13H,3-5,8-12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSDAHAOBRRCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.